molecular formula C22H26N2O B10907985 N'-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide

N'-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide

Cat. No.: B10907985
M. Wt: 334.5 g/mol
InChI Key: ZWTQJIDXKTZIMN-UHFFFAOYSA-N
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Description

N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a biphenyl group and a carbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbohydrazide and 4-propylcyclohexanone. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide is unique due to its specific structural features, such as the presence of a propyl group on the cyclohexylidene ring. This structural modification imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

4-phenyl-N-[(4-propylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C22H26N2O/c1-2-6-17-9-15-21(16-10-17)23-24-22(25)20-13-11-19(12-14-20)18-7-4-3-5-8-18/h3-5,7-8,11-14,17H,2,6,9-10,15-16H2,1H3,(H,24,25)

InChI Key

ZWTQJIDXKTZIMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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